
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both a fluorine atom and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated precursor with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. The reaction conditions often require low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient than batch processing. The use of automated systems can also help in maintaining the stereochemical purity of the product.
化学反应分析
Types of Reactions
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbamoylamino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoylamino group would produce an amine.
科学研究应用
Chemistry
In chemistry, (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions due to its chiral nature. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and mechanism.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in various chemical processes, including catalysis and material science.
作用机制
The mechanism of action of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding, while the carbamoylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R,3S)-3-(carbamoylamino)-2-hydroxypropanoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2R,3S)-3-(amino)-2-fluoro-3-hydroxypropanoic acid: Lacks the carbamoyl group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of both a fluorine atom and a carbamoylamino group in (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C4H7FN2O4 |
|---|---|
分子量 |
166.11 g/mol |
IUPAC 名称 |
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7FN2O4/c5-1(3(9)10)2(8)7-4(6)11/h1-2,8H,(H,9,10)(H3,6,7,11)/t1-,2+/m1/s1 |
InChI 键 |
WIMOZFAJHGXYEY-NCGGTJAESA-N |
手性 SMILES |
[C@@H]([C@@H](NC(=O)N)O)(C(=O)O)F |
规范 SMILES |
C(C(NC(=O)N)O)(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


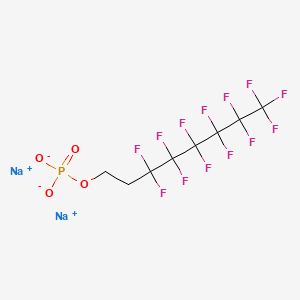
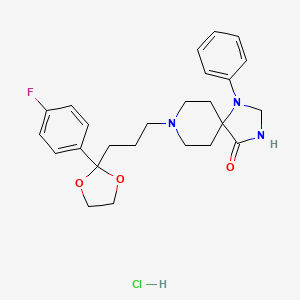

![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
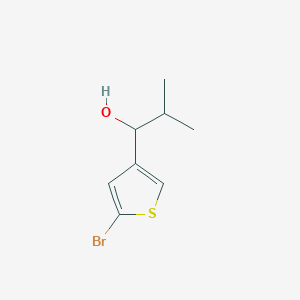
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
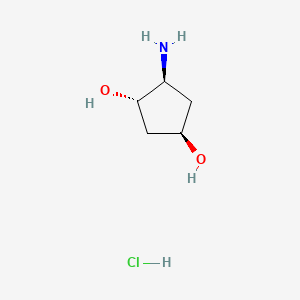

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
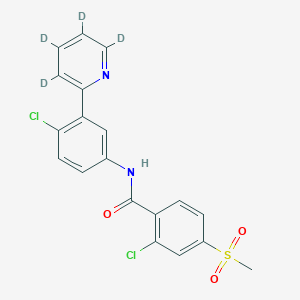
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
